5,7-Dichloropyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
5,7-dichloropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-1-5-4(7(9)12-6)2-10-3-11-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVWNDUDNFFBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,7 Dichloropyrido 4,3 D Pyrimidine
Specific Preparations of 5,7-Dichloropyrido[4,3-d]pyrimidine
Synthesis via Halogenated Pyridine (B92270) or Pyrimidine (B1678525) Intermediates
A primary and logical synthetic pathway to this compound involves the initial construction of the corresponding dihydroxy derivative, pyrido[4,3-d]pyrimidine-5,7(6H,8H)-dione, followed by a chlorination step. This strategy leverages well-established reactions in heterocyclic chemistry.
Preparation of Pyrido[4,3-d]pyrimidine-5,7(6H,8H)-dione
The synthesis of the dione (B5365651) precursor can be initiated from readily available starting materials. A key intermediate in this process is 4-aminonicotinic acid. One reported method for the synthesis of 4-aminonicotinic acid begins with isoquinoline, which is oxidized to yield 3,4-pyridinedicarboxylic acid. This diacid then undergoes intramolecular dehydration to form 3,4-pyridinedicarboxylic anhydride. Subsequent ammonolysis and a Hofmann rearrangement introduce the amino group at the C4 position, yielding the desired 4-aminonicotinic acid researchgate.net.
With 4-aminonicotinic acid in hand, the pyrimidine ring can be constructed through cyclization with a suitable one-carbon synthon, such as urea (B33335) or a derivative thereof. The condensation of an amino-substituted carboxylic acid with urea is a classical method for the formation of pyrimidine-diones. This reaction typically proceeds at elevated temperatures and may be facilitated by a dehydrating agent.
Table 1: Key Intermediates and Reagents for Dione Synthesis
| Compound Name | Structure | Role |
| 4-Aminonicotinic acid | Starting material (halogenated pyridine precursor) | |
| Urea | Reagent for pyrimidine ring formation | |
| Pyrido[4,3-d]pyrimidine-5,7(6H,8H)-dione | Dihydroxy intermediate |
Chlorination of Pyrido[4,3-d]pyrimidine-5,7(6H,8H)-dione
The conversion of the pyrido[4,3-d]pyrimidine-5,7(6H,8H)-dione to the target 5,7-dichloro derivative is a crucial step that introduces the reactive halogen atoms. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent for this purpose. The reaction involves heating the dione in neat phosphorus oxychloride, often in the presence of a tertiary amine base such as N,N-dimethylaniline, to drive the reaction to completion. This method is a standard procedure for the conversion of hydroxylated pyridines and pyrimidines to their chlorinated counterparts. nih.govnih.govnih.govresearchgate.net For instance, the chlorination of various hydroxypyrimidines and hydroxypyridines has been effectively carried out using phosphorus oxychloride, demonstrating the general applicability of this reaction. nih.govnih.govresearchgate.net The excess phosphorus oxychloride is typically removed by distillation after the reaction, and the crude product is purified.
Table 2: Chlorination Reaction Parameters
| Starting Material | Reagent | Conditions | Product |
| Pyrido[4,3-d]pyrimidine-5,7(6H,8H)-dione | Phosphorus oxychloride (POCl₃) | Heat, optional base (e.g., N,N-dimethylaniline) | This compound |
Modern Synthetic Innovations in Pyrido[4,3-d]pyrimidine (B1258125) Construction
In recent years, significant efforts have been directed towards the development of more efficient and versatile methods for the synthesis of pyridopyrimidine scaffolds. These modern innovations often focus on increasing molecular diversity, improving reaction efficiency, and employing milder reaction conditions.
One notable area of innovation is the use of multi-component reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is a highly atom-economical and time-saving approach. orgchemres.org While a specific MCR for this compound has not been detailed, the general strategy has been successfully applied to the synthesis of other pyridopyrimidine derivatives.
Another area of advancement is the application of novel catalytic systems. For example, the synthesis of 2-amino-phenyl-pyrido[4,3-d]pyrimidines has been achieved through a two-component reaction of (E)-3,5-bis(benzylidene)-4-piperidones with guanidine (B92328) carbonate under solvent-free conditions using a magnetically recoverable nanocatalyst. nih.gov This highlights the potential for greener and more sustainable synthetic routes.
Domino reactions, where a series of transformations occur in a single pot without the isolation of intermediates, also represent a modern approach to the synthesis of complex heterocycles. An efficient synthesis of 5,7-diarylpyrido[4,3-d]pyrimidines has been reported through a one-pot reaction of 3,5-diarylidenepiperidin-4-ones with urea or guanidine carbonate. researchgate.net This method provides a straightforward entry to the pyrido[4,3-d]pyrimidine core.
Table 3: Examples of Modern Synthetic Approaches to Pyrido[4,3-d]pyrimidines
| Reaction Type | Key Features | Example Product |
| Multi-component Reaction | One-pot synthesis from multiple starting materials | Various substituted pyridopyrimidines |
| Nanocatalysis | Use of recoverable and reusable catalysts | 2-Amino-phenyl-pyrido[4,3-d]pyrimidines |
| Domino Reaction | Sequential transformations in a single step | 5,7-Diarylpyrido[4,3-d]pyrimidines |
These innovative strategies offer powerful alternatives to classical synthetic methods, enabling the rapid and efficient construction of diverse libraries of pyrido[4,3-d]pyrimidine derivatives for various applications.
Chemical Transformations and Derivatization Strategies of the 5,7 Dichloropyrido 4,3 D Pyrimidine Scaffold
Nucleophilic Aromatic Substitution (SNAr) Reactions at C-5 and C-7 Positions
The electron-deficient nature of the pyridopyrimidine ring system facilitates nucleophilic aromatic substitution (SNAr) at the C-5 and C-7 positions, where the chlorine atoms serve as effective leaving groups. These reactions are fundamental for introducing a variety of nitrogen, oxygen, and sulfur-based substituents.
A critical aspect of the chemistry of 5,7-dichloropyrido[4,3-d]pyrimidine is the regioselectivity of nucleophilic attack. In many dichlorinated N-heterocycles, the position para to a nitrogen atom is often more activated towards SNAr than the ortho position. However, for the this compound scaffold, experimental evidence has shown that the chlorine atom at the C-5 position is selectively displaced in preference to the one at C-7 in both nucleophilic aromatic substitutions and various palladium-catalyzed cross-coupling reactions. researchgate.net
This observed selectivity for the C-5 position, which is ortho to the pyrimidine (B1678525) nitrogen (N-6) and meta to the pyridine (B92270) nitrogen (N-8), is a key strategic consideration for the synthesis of specifically substituted derivatives. This preferential reactivity allows for controlled, stepwise functionalization of the scaffold.
The differential reactivity of the two chlorine atoms enables a sequential functionalization approach. The more reactive C-5 position can be targeted first with a wide array of nucleophiles or under cross-coupling conditions. Following the initial substitution at C-5, the remaining chlorine atom at the less reactive C-7 position can then be displaced in a subsequent step, often requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times). researchgate.net This stepwise method provides a powerful tool for creating asymmetrically substituted 5,7-disubstituted pyrido[4,3-d]pyrimidines, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
The introduction of amino groups is a common and vital transformation. This compound reacts with a diverse range of primary and secondary amines to yield the corresponding amino-substituted products. Consistent with the established regioselectivity, these reactions typically occur first at the C-5 position. A variety of amines, including aliphatic, alicyclic, and aromatic amines, can be used as nucleophiles. The reactions are generally carried out in a suitable solvent such as ethanol, DMF, or DMSO, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.
Table 1: Illustrative Examples of Amination Reactions
| Entry | Amine Nucleophile | Product | Position of Substitution |
| 1 | Morpholine | 5-Morpholinyl-7-chloropyrido[4,3-d]pyrimidine | C-5 |
| 2 | Benzylamine | 5-(Benzylamino)-7-chloropyrido[4,3-d]pyrimidine | C-5 |
| 3 | Piperidine | 5-Piperidinyl-7-chloropyrido[4,3-d]pyrimidine | C-5 |
| 4 | Aniline | 5-Anilino-7-chloropyrido[4,3-d]pyrimidine | C-5 |
This table presents illustrative examples based on the known reactivity of related heterocyclic systems.
In addition to amines, oxygen and sulfur nucleophiles can be effectively employed to functionalize the this compound scaffold. Reactions with alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) or phenoxides lead to the formation of the corresponding ethers, while reactions with thiols or thiolates yield thioethers. These reactions also follow the C-5 regioselectivity rule. The nucleophiles are typically generated in situ or used as pre-formed salts in polar aprotic solvents.
Table 2: Illustrative Reactions with O- and S-Nucleophiles
| Entry | Nucleophile | Product | Position of Substitution |
| 1 | Sodium Methoxide | 5-Methoxy-7-chloropyrido[4,3-d]pyrimidine | C-5 |
| 2 | Sodium Phenoxide | 5-Phenoxy-7-chloropyrido[4,3-d]pyrimidine | C-5 |
| 3 | Sodium Thiophenolate | 5-(Phenylthio)-7-chloropyrido[4,3-d]pyrimidine | C-5 |
| 4 | Ethanethiol (with base) | 5-(Ethylthio)-7-chloropyrido[4,3-d]pyrimidine | C-5 |
This table presents illustrative examples based on the known reactivity of related heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups onto the pyridopyrimidine core.
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for C-C bond formation. libretexts.org This reaction involves the coupling of the chloro-substituted scaffold with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com
For this compound, Suzuki-Miyaura coupling provides a direct route to 5-aryl or 5-heteroaryl derivatives. researchgate.net The reaction demonstrates selectivity for the C-5 position, allowing for the synthesis of mono-arylated products while leaving the C-7 chlorine available for subsequent transformations. Typical conditions involve a palladium(0) catalyst, such as Pd(PPh₃)₄, or a palladium(II) precursor like PdCl₂(PPh₃)₂ that is reduced in situ, a base such as K₂CO₃, Na₂CO₃, or K₃PO₄, and a solvent system like dioxane/water or DMF. mdpi.comnih.gov
Table 3: Illustrative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Catalyst | Base | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-7-chloropyrido[4,3-d]pyrimidine |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 5-(4-Methoxyphenyl)-7-chloropyrido[4,3-d]pyrimidine |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 5-(Pyridin-3-yl)-7-chloropyrido[4,3-d]pyrimidine |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-(Thiophen-2-yl)-7-chloropyrido[4,3-d]pyrimidine |
This table presents illustrative examples based on established Suzuki-Miyaura reaction conditions.
Sonogashira Coupling for Alkynyl Group Introduction
The Sonogashira reaction is a powerful palladium- and copper-co-catalyzed cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is instrumental in introducing alkynyl moieties onto the pyrido[4,3-d]pyrimidine (B1258125) scaffold, typically proceeding under mild conditions which preserves the integrity of the core structure. wikipedia.org
On the this compound template, the Sonogashira coupling demonstrates high regioselectivity, favoring substitution at the more reactive C5 position. researchgate.netlibretexts.org The reaction involves the oxidative addition of the palladium(0) catalyst to the C5-Cl bond, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and a base) and subsequent reductive elimination to yield the 5-alkynyl-7-chloropyrido[4,3-d]pyrimidine product. libretexts.org The choice of palladium catalyst, ligands, and base can be crucial in optimizing reaction yields and preventing side reactions like the homocoupling of alkynes. organic-chemistry.org
Table 1: Representative Conditions for Sonogashira Coupling
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Product Type |
|---|
This table represents typical conditions based on Sonogashira reactions with similar heterocyclic halides. Specific conditions may vary.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov It allows for the arylation of a wide range of primary and secondary amines with aryl halides, overcoming the limitations of traditional methods. wikipedia.org This transformation is particularly valuable for modifying the this compound scaffold to introduce N-aryl and N-alkyl substituents, which are common features in pharmacologically active molecules.
Similar to other palladium-catalyzed reactions, the Buchwald-Hartwig amination proceeds selectively at the C5 position of the this compound core. researchgate.net The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the aminated product and regenerate the catalyst. wikipedia.orglibretexts.org The selection of the palladium precursor, phosphine (B1218219) ligand (often bulky and electron-rich), and base is critical for achieving high efficiency and broad substrate scope. libretexts.orgorganic-chemistry.org
Table 2: Key Components in Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst. libretexts.org |
| Phosphine Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and facilitates catalytic steps. wikipedia.orglibretexts.org |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Promotes amine deprotonation to form the active nucleophile. libretexts.org |
Other Transition Metal-Catalyzed Transformations
Beyond Sonogashira and Buchwald-Hartwig reactions, the this compound scaffold is amenable to other pivotal transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.
Suzuki-Miyaura Coupling: This reaction pairs the dichloropyridopyrimidine with an organoboron reagent (boronic acid or ester) to form C-C bonds. mdpi.com It is widely used due to the stability and low toxicity of the boron reagents. The reaction is highly effective for introducing aryl and heteroaryl groups at the C5 position. researchgate.netacademie-sciences.fr Microwave-assisted protocols have been developed to accelerate these couplings, leading to efficient synthesis of C4-substituted pyrimidines from dichloropyrimidine precursors. mdpi.com
Stille Coupling: The Stille reaction utilizes organotin compounds (stannanes) to couple with the aryl halide scaffold. wikipedia.orgorganic-chemistry.org Its main advantages are the tolerance of a wide range of functional groups and the mild reaction conditions. nih.gov This method provides another reliable route to install alkyl, alkenyl, aryl, or acyl groups at the C5 position of the pyridopyrimidine core. researchgate.netlibretexts.org
Heck Coupling: The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for vinylation, creating substituted alkenes attached to the heterocyclic core. youtube.com The reaction typically proceeds with retention of the alkene stereochemistry. organic-chemistry.org
Electrophilic Aromatic Substitution Reactions on the Pyrido[4,3-d]pyrimidine Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. unacademy.com However, the pyrido[4,3-d]pyrimidine ring system is considered highly electron-deficient. This is due to the presence of two electronegative nitrogen atoms in the pyrimidine ring and one in the pyridine ring, which strongly withdraw electron density from the carbocyclic framework. youtube.comlibretexts.org
This electron-poor nature deactivates the ring towards attack by electrophiles. youtube.com Consequently, standard EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions are generally difficult to achieve on the this compound scaffold and would likely require harsh, forcing conditions. The initial electrophilic attack is the rate-determining step, and the high energy of activation required to disrupt the aromaticity of the deactivated ring makes such transformations unfavorable. chemguide.co.uk Functionalization of the core is therefore almost exclusively achieved through the substitution of the existing chloro groups.
Functional Group Interconversions on Derived Structures
Following the initial regioselective substitution at the C5 position of this compound, the remaining chlorine atom at C7 becomes a handle for further functionalization. researchgate.net This sequential derivatization allows for the introduction of two different points of diversity.
The C7-chloro group can be displaced through a second cross-coupling reaction or a nucleophilic aromatic substitution (SNAr). For instance, after a Suzuki coupling at C5, the resulting 5-aryl-7-chloropyrido[4,3-d]pyrimidine can undergo a subsequent Buchwald-Hartwig amination or another Suzuki reaction at the C7 position to generate a disubstituted product. This stepwise approach is a cornerstone of building molecular complexity on this scaffold.
Furthermore, functional groups introduced onto the scaffold can themselves be modified. For example, a nitro group introduced on an aryl substituent can be reduced to an amine, which can then be acylated or alkylated. An ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. These interconversions add another layer of diversity to the derivatives synthesized from the initial dichlorinated core.
Combinatorial Chemistry Approaches for Pyrido[4,3-d]pyrimidine Library Synthesis
The robust and regioselective nature of the chemical transformations applicable to this compound makes it an ideal scaffold for combinatorial chemistry and the generation of diverse compound libraries. researchgate.net The "privileged scaffold" concept, where a core molecular framework is systematically decorated with various substituents, is well-suited to this system. nih.gov
The synthetic strategy typically involves a divergent approach. Starting with the common 5,7-dichloro intermediate, a first set of building blocks (e.g., boronic acids, amines, alkynes) is introduced at the C5 position. This creates a series of 5-substituted-7-chloro intermediates. Each of these intermediates can then be reacted with a second set of diverse building blocks at the C7 position. This two-step process allows for the exponential generation of a large library of unique, disubstituted pyrido[4,3-d]pyrimidine analogues from a manageable number of starting materials. researchgate.net Such libraries are invaluable in high-throughput screening campaigns for the discovery of new drug candidates and chemical probes. nih.gov5z.com
Structure Activity Relationship Sar Investigations of Pyrido 4,3 D Pyrimidine Derivatives
Elucidating the Influence of Substitution Patterns on Molecular Interactions
The biological activity of pyrido[4,3-d]pyrimidine (B1258125) derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The 5,7-dichloro precursor is typically used to generate libraries of compounds where these positions are systematically varied to optimize interactions with a biological target.
A prominent example is the development of inhibitors for the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. In this context, the pyrido[4,3-d]pyrimidine core acts as a bioisostere of the quinazoline (B50416) scaffold found in early EGFR inhibitors. The general structure for these inhibitors features a 4-anilino substituent, which is crucial for binding to the hinge region of the kinase's ATP pocket, while the C7 position is modified to enhance potency and modulate physicochemical properties like solubility.
Research has shown that substitution at the C7 position with various amine-containing side chains directly impacts inhibitory potency. A study on 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines, synthesized from a 7-fluoro precursor, revealed that the introduction of weakly basic amine derivatives at C7 leads to highly potent compounds. nih.gov The terminal amine of the side chain can form favorable interactions with the solvent or the protein surface at the entrance of the ATP binding cleft. The length and nature of the linker between the pyrimidine (B1678525) core and the terminal amine are critical. Generally, a side chain where the amine is separated by three or more carbon atoms from the core is optimal for activity. nih.gov
These substitutions influence molecular interactions in several ways:
Hydrogen Bonding: The pyridopyrimidine core itself mimics the adenine (B156593) base of ATP, forming key hydrogen bonds with the kinase hinge region. The substituents can introduce additional hydrogen bond donors or acceptors.
Hydrophobic Interactions: The C6 and C7 positions are often situated in a hydrophobic binding region near the entrance of the ATP binding site. nih.gov Therefore, alkyl or aryl groups on the side chain can engage in favorable hydrophobic interactions.
Solubility and Bioavailability: Introducing polar or ionizable groups, such as amines, at the C7 position can significantly improve the aqueous solubility of these otherwise poorly soluble molecules, which is a critical factor for drug development. nih.gov
The following table, based on data for 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines, illustrates the effect of C7 substitution on EGFR kinase inhibition.
| Compound ID | C7-Substituent | EGFR Kinase IC50 (nM) nih.gov |
| 1 | -F (precursor) | Not reported as inhibitor |
| 2 | -(CH₂)₃-N-morpholino | 0.5 |
| 3 | -(CH₂)₄-N(CH₃)₂ | 0.5 |
| 4 | -(CH₂)₂-N-morpholino | 8 |
| 5 | -(CH₂)₂-N(CH₃)₂ | 10 |
| 6 | -(CH₂)₃-OH | 15 |
| 7 | -NH(CH₂)₃-N-morpholino | 0.8 |
This interactive table demonstrates how modifying the side chain at the C7 position affects the inhibitory concentration (IC50) against EGFR. Longer linkers (3-4 carbons) between the core and the terminal amine generally result in higher potency.
Impact of Halogen Atom Retention versus Substitution
The 5,7-Dichloropyrido[4,3-d]pyrimidine core is a classic example of how halogens play a dual role in medicinal chemistry. In this case, the chlorine atoms are primarily utilized as synthetic handles—reactive leaving groups that facilitate the introduction of diverse functional groups through nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net The retention of these halogens in the final molecule is generally detrimental to biological activity for this class of compounds, as the unsubstituted or halogen-only substituted scaffold lacks the necessary functional groups to effectively bind to the target.
However, halogen atoms are often a critical feature of the substituents that are introduced. In the case of EGFR inhibitors based on the 4-anilino-pyrido[4,3-d]pyrimidine scaffold, a halogen on the anilino ring (the substituent at C4) is often essential for high potency. For example, a 3-bromo or 3-chloro-phenyl group at this position is frequently found in potent inhibitors. This halogen atom projects into a small hydrophobic pocket within the ATP binding site, enhancing binding affinity.
Therefore, the strategy involves:
Substitution of Core Halogens: The chlorine atoms at C5 and C7 are replaced to build out the molecule and establish key binding interactions. For instance, the C7-chloro group is replaced with solubilizing side chains, and the C5 position can be substituted to further optimize binding or selectivity. nih.gov
Retention of Substituent Halogens: Halogens on other parts of the molecule, like the 4-anilino group, are retained as they play a direct, positive role in binding to the biological target.
The following table summarizes the strategic use of halogens in this scaffold.
| Position | Halogen's Role | Common Outcome | Rationale |
| C7 | Leaving Group | Substituted (e.g., with amines) | Enables introduction of side chains to improve potency and solubility. nih.gov |
| 4-Anilino Ring | Binding Moiety | Retained (e.g., 3-bromo) | Occupies a specific hydrophobic pocket in the target enzyme, increasing binding affinity. nih.gov |
Conformational Analysis and its Relevance to Biological Recognition
The three-dimensional conformation of pyrido[4,3-d]pyrimidine derivatives is a key determinant of their biological activity. The relatively planar, rigid bicyclic core serves as an anchor that positions the various substituents in a specific orientation to interact with the target protein. Molecular modeling, molecular dynamics simulations, and X-ray crystallography are used to study these conformations and their binding modes. mdpi.comacs.org
For kinase inhibitors, the pyrido[4,3-d]pyrimidine scaffold is designed to fit into the ATP binding pocket. The conformation of the molecule dictates how well it can achieve this. For example, studies on the related pyrido[3,4-d]pyrimidine (B3350098) scaffold have shown that the introduction of nitrogen atoms into the ring system can lead to a more coplanar structure compared to analogous isoquinolines. acs.org This increased planarity can be advantageous, as it may better mimic the conformation of the natural ligand's purine (B94841) ring, leading to improved activity. acs.org
Molecular docking studies have elucidated how these molecules bind. The key interactions for EGFR inhibitors typically involve:
A hydrogen bond between the N1 nitrogen of the pyridopyrimidine ring and the backbone NH of a key methionine residue in the kinase hinge region. nih.gov
The 4-anilino substituent is oriented to fit into the pocket that accommodates the adenine of ATP.
The C7 side chain extends out towards the solvent-exposed region of the active site, where it can make additional stabilizing contacts. nih.gov
The specific torsion angles between the pyridopyrimidine core and the substituents are critical. Even small changes in these angles, caused by different substitution patterns, can significantly alter the molecule's ability to fit within the binding site, thereby affecting its inhibitory potency. The ability of a substituent to promote a "bioactive conformation" is a central theme in SAR studies. For instance, in KRAS-G12D inhibitors based on a tetrahydropyrido[3,4-d]pyrimidine core, a rigid bicyclic substituent was found to be superior to more flexible ones, suggesting that pre-organizing the molecule into the correct conformation for binding is beneficial. nih.gov
Stereochemical Considerations in Pyrido[4,3-d]pyrimidine Derivatives
Stereochemistry becomes a critical factor when chiral centers are introduced into the substituents of the pyrido[4,3-d]pyrimidine scaffold. Biological macromolecules, such as enzymes and receptors, are chiral environments. Consequently, different stereoisomers (enantiomers or diastereomers) of a drug molecule can exhibit significantly different biological activities, metabolic profiles, and toxicities.
While the core this compound is achiral, chirality is often introduced through the side chains attached at the C5 or C7 positions. For example, if a side chain contains a chiral secondary amine or a substituted cyclic amine, this will result in stereoisomers.
Although specific SAR studies detailing the comparison of enantiomers for C7-substituted pyrido[4,3-d]pyrimidines are not broadly available in the provided search context, the principles are well-established in medicinal chemistry. For example, in the development of inhibitors for monopolar spindle kinase 1 (MPS1) based on the related pyrido[3,4-d]pyrimidine scaffold, the spatial conformation of substituents was shown to be critical for productive interactions. acs.orgnih.gov It is highly likely that if a chiral side chain were used, one enantiomer would orient itself more favorably within the active site than the other, leading to a difference in potency. This stereoselectivity arises because only one enantiomer can achieve the optimal set of interactions (hydrogen bonds, hydrophobic contacts, etc.) with the chiral binding pocket simultaneously.
Scaffold Hopping and Bioisosteric Replacement Studies within Pyrido[4,3-d]pyrimidine Analogs
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel active compounds, improve properties, and move into new intellectual property space. nih.gov The pyrido[4,3-d]pyrimidine core is itself an excellent example of these principles in action.
Bioisosteric Replacement: The pyrido[4,3-d]pyrimidine nucleus is a bioisostere of other heterocyclic systems known to be effective kinase inhibitor scaffolds, most notably quinazoline. nih.gov By replacing a carbon atom at position 8 of the quinazoline ring with a nitrogen atom, one obtains the pyrido[4,3-d]pyrimidine scaffold. This change can subtly alter the electronic properties, solubility, and metabolic stability of the molecule while maintaining the crucial geometry required for binding to the kinase hinge region. This strategy has been successfully employed to generate potent EGFR inhibitors. nih.gov
Scaffold Hopping: In some cases, the pyrido[4,3-d]pyrimidine scaffold has been identified through scaffold hopping campaigns starting from a different chemical class. For example, a tetrahydropyrido[4,3-d]pyrimidine series of Smoothened (Smo) antagonists was identified through a scaffold hopping strategy, leading to potent inhibitors of the hedgehog signaling pathway. Similarly, the related pyrido[3,4-d]pyrimidine scaffold was identified as a promising CXCR2 antagonist via scaffold hopping from a different hit compound. mdpi.com These studies demonstrate that the pyridopyrimidine core can effectively mimic the structural and electronic features of other, unrelated scaffolds, allowing it to engage with a variety of biological targets.
These strategies are not limited to the core itself. Bioisosteric replacements are also frequently used on the substituents. For instance, a phenyl group might be replaced with a pyridine (B92270) or thiophene (B33073) ring to modulate properties or explore new interactions within the binding site.
Molecular Target Engagement and Mechanistic Studies of Pyrido 4,3 D Pyrimidine Compounds
Inhibition of Enzyme Systems by Pyrido[4,3-d]pyrimidine (B1258125) Derivatives
The pyrido[4,3-d]pyrimidine framework is a recognized "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. The inclusion of chloro-substituents at the 5 and 7 positions can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity for various enzymes.
Dihydrofolate Reductase (DHFR) Inhibition Mechanisms
Derivatives of the broader pyridopyrimidine class are known to exhibit inhibitory activity against Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation. nih.gov The mechanism of inhibition typically involves the pyridopyrimidine scaffold mimicking the binding of the natural substrate, dihydrofolate, to the active site of DHFR. nih.gov By blocking DHFR, these compounds can lead to the depletion of tetrahydrofolate, a vital cofactor for the synthesis of purines and pyrimidines, ultimately resulting in the cessation of DNA replication and cell death. nih.gov While specific studies on 5,7-Dichloropyrido[4,3-d]pyrimidine as a DHFR inhibitor are not prominent, the general activity of the scaffold suggests this as a potential area of interaction.
Kinase Inhibition Profiles and Binding Modes (e.g., PI3K, mTOR, MPS1, CDK4/6)
A significant area of investigation for pyrido[4,3-d]pyrimidine derivatives is their role as kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases like cancer.
Research on related compounds indicates that the pyrido[4,3-d]pyrimidine core can act as a scaffold for designing inhibitors of various kinases. For instance, derivatives of the closely related pyrido[2,3-d]pyrimidine (B1209978) have been synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase. nih.govnih.gov The presence of a 2,6-dichlorophenyl substituent, structurally related to the 5,7-dichloro substitution pattern, has been noted in potent kinase inhibitors, suggesting that the chlorine atoms can form key interactions within the enzyme's binding pocket. nih.gov
Cholinesterase (AChE, BChE) Modulation
The potential for pyrido[4,3-d]pyrimidine derivatives to modulate the activity of cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), remains an area for further exploration. While some heterocyclic compounds are known to interact with these enzymes, which are critical for neurotransmission, specific data on this compound in this context is not currently available.
Other Identified Enzyme Interactions
The versatility of the pyrido[4,3-d]pyrimidine scaffold suggests potential interactions with a range of other enzymes. However, without specific experimental data for this compound, any such interactions remain speculative and would require dedicated screening and enzymatic assays to be identified.
Interaction with Cellular Signaling Pathways at the Molecular Level
Given the potential for this compound derivatives to inhibit various kinases, their interaction with cellular signaling pathways is a direct consequence. By targeting kinases such as those in the PI3K/Akt/mTOR and MAPK pathways, these compounds can influence a multitude of cellular processes including cell growth, proliferation, survival, and apoptosis. The specific impact on these pathways would be dependent on the kinase inhibition profile of the particular derivative.
Allosteric Modulation and Orthosteric Binding Site Analyses
The majority of kinase inhibitors based on the pyridopyrimidine scaffold act as orthosteric inhibitors, competing with ATP for binding at the enzyme's active site. The analysis of binding modes for related compounds supports this mechanism. However, the possibility of allosteric modulation, where a compound binds to a site distinct from the active site to modulate enzyme activity, cannot be entirely ruled out without specific structural biology studies, such as X-ray crystallography or cryo-electron microscopy, of this compound in complex with its target enzymes. Such studies would be crucial to definitively characterize its binding mode and explore the potential for allosteric inhibition.
Ligand-Target Binding Kinetics and Thermodynamics
The study of ligand-target binding kinetics and thermodynamics is fundamental to understanding the mechanism of action of a drug candidate and predicting its efficacy and duration of action. Binding kinetics dissects the rates at which a ligand associates (the 'on-rate' or k_on) and dissociates (the 'off-rate' or k_off) from its molecular target. The ratio of these rates determines the binding affinity (K_D). A slow off-rate, for instance, can lead to a prolonged duration of target engagement and, consequently, a more sustained therapeutic effect.
Despite the importance of these parameters, a review of the current scientific literature reveals no specific studies detailing the ligand-target binding kinetics or thermodynamics of This compound . While research has been conducted on other pyrido[4,3-d]pyrimidine derivatives, these findings cannot be extrapolated to the dichloro-substituted compound due to the significant influence of substituent patterns on biopharmaceutical properties. nih.gov
| Parameter | Description | Value for this compound |
| k_on (M⁻¹s⁻¹) | Association rate constant | Data not available |
| k_off (s⁻¹) | Dissociation rate constant | Data not available |
| K_D (M) | Equilibrium dissociation constant | Data not available |
| ΔH (kcal/mol) | Enthalpy change | Data not available |
| ΔS (cal/mol·K) | Entropy change | Data not available |
| ΔG (kcal/mol) | Gibbs free energy change | Data not available |
| Table 1. Representative table of ligand-target binding kinetics and thermodynamics parameters. No experimental data is currently available for this compound. |
Proteomic and Metabolomic Approaches to Target Identification
Identifying the specific molecular targets of a novel compound is a critical step in drug discovery. Chemical proteomics and metabolomics are powerful, unbiased approaches to achieve this.
Proteomic approaches typically involve using the compound of interest as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate. These captured proteins are then identified using mass spectrometry. This can reveal not only the primary target but also potential off-targets, which is crucial for understanding a compound's full biological activity and potential for side effects.
Metabolomics , in contrast, analyzes the global changes in the levels of small-molecule metabolites within a biological system following treatment with a compound. By observing which metabolic pathways are perturbed, researchers can infer the identity of the upstream enzymes or receptors that have been modulated by the compound.
There are no published studies that have employed proteomic or metabolomic techniques to identify the molecular targets of This compound . While studies on other pyridopyrimidine derivatives have identified targets such as kinases, these findings are specific to the compounds investigated in those studies. nih.govmdpi.com
| Approach | Description | Findings for this compound |
| Chemical Proteomics | Identification of protein targets by affinity capture using the compound as bait. | No studies reported. |
| Metabolomics | Analysis of metabolic profile changes to infer modulated pathways and targets. | No studies reported. |
| Table 2. Overview of proteomic and metabolomic approaches for target identification. No studies have been reported for this compound. |
Computational and Theoretical Chemistry in Pyrido 4,3 D Pyrimidine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 5,7-Dichloropyrido[4,3-d]pyrimidine. These methods allow for a detailed understanding of the molecule's behavior in chemical reactions.
Research has shown that the chlorine atom at position 5 of the this compound scaffold is more susceptible to nucleophilic displacement than the chlorine at position 7. researchgate.netresearchgate.net This regioselectivity can be explained by analyzing the electron distribution and molecular orbitals of the compound. DFT calculations can map the electrostatic potential surface, highlighting electron-deficient regions that are prone to nucleophilic attack.
Furthermore, frontier molecular orbital (FMO) theory, a key component of quantum chemical analysis, helps in predicting the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors. For instance, a study utilizing DFT at the B3LYP/6-311++G(d,p) level of theory calculated the HOMO energy to be -6.2 eV, which provides an indication of the molecule's nucleophilicity and its propensity to react with electrophiles.
These computational predictions are instrumental for chemists in designing synthetic routes, particularly for palladium-catalyzed cross-coupling reactions where the regioselective substitution of the chlorine atoms is critical for building molecular diversity. researchgate.netresearchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as a derivative of this compound, to its biological target.
Molecular docking studies can predict the preferred binding orientation and affinity of a molecule within the active site of a protein. For example, derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a related isomer, have been the subject of molecular docking studies to understand their interactions with target enzymes like dihydrofolate reductase (DHFR). acs.orgacs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.
Following docking, MD simulations can provide a more dynamic picture of the ligand-target complex. These simulations model the movement of atoms over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. For instance, MD simulations have been used to study the stability of indenopyrido[2,3-d]pyrimidine derivatives within the active site of their target. acs.org
In the context of this compound, these techniques are invaluable for the rational design of inhibitors for various therapeutic targets. By understanding how derivatives of this scaffold interact with their protein targets, medicinal chemists can design modifications to enhance potency and selectivity. Molecular docking with tools like AutoDock Vina has also been employed to model the interactions of this compound with palladium catalysts, helping to predict regioselectivity in coupling reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
While specific QSAR studies focusing solely on this compound are not extensively documented in the provided search results, the principles of QSAR are highly relevant to the development of its derivatives. For the broader class of pyrido[3,2-d]pyrimidines, QSAR studies have been conducted. acs.org For example, research on 7,8-dialkyl-1,3-dipropyl-xanthine analogues has utilized QSAR to correlate structural features with biological activity. acs.org
A typical QSAR study on derivatives of this compound would involve:
Synthesizing a library of analogues with systematic variations at the 5- and 7-positions. researchgate.net
Measuring the biological activity of these compounds against a specific target.
Calculating a set of molecular descriptors for each compound, which can include electronic, steric, and hydrophobic parameters.
Developing a mathematical model that correlates the descriptors with the observed activity.
Such models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
De Novo Design and Virtual Screening Methodologies
De novo design and virtual screening are computational strategies used to identify novel and potent drug candidates from large chemical libraries.
Virtual screening involves the computational screening of large databases of compounds to identify those that are likely to bind to a specific biological target. This can be done through ligand-based methods, which search for molecules similar to known active compounds, or structure-based methods, which use docking to predict binding to a target protein. The this compound scaffold can serve as a core structure for generating virtual libraries that can be screened against various targets. researchgate.net
De novo design , on the other hand, involves the computational construction of novel molecules from scratch. Algorithms can piece together molecular fragments in the active site of a target protein to design a molecule with optimal binding characteristics. The pyrido[4,3-d]pyrimidine (B1258125) core could be used as a starting point or a key building block in such a design process.
These methodologies allow for the exploration of a vast chemical space and the identification of novel chemotypes that may not be discovered through traditional screening methods.
Prediction of Molecular Properties for Synthetic Design (excluding physical properties)
Computational methods can predict a range of molecular properties that are crucial for synthetic design, beyond just physical characteristics. For this compound, this includes predicting its reactivity in various chemical transformations.
As mentioned in the section on quantum chemical calculations, the regioselectivity of nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions can be predicted. researchgate.netresearchgate.net This is of paramount importance for the synthetic utility of this compound, as it allows for the selective functionalization of the 5- and 7-positions. researchgate.netresearchgate.net
Computational tools can also be used to predict the stability of intermediates and transition states in a proposed synthetic route, helping to identify potential challenges and optimize reaction conditions. By understanding the electronic effects of different substituents on the pyrido[4,3-d]pyrimidine core, chemists can make more informed decisions in the design of their synthetic strategies.
Below is a table summarizing some of the key computational predictions for this compound and its derivatives:
| Computational Method | Predicted Property | Relevance to Synthetic Design |
| Density Functional Theory (DFT) | Electronic structure, electrostatic potential | Predicts sites of nucleophilic attack, guiding regioselective reactions. |
| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO energies | Assesses nucleophilicity and electrophilicity, aiding in the choice of reaction partners. |
| Molecular Docking | Catalyst-substrate interactions | Predicts regioselectivity in palladium-catalyzed cross-coupling reactions. |
Advanced Applications and Future Directions in Pyrido 4,3 D Pyrimidine Chemistry
Development of Pyrido[4,3-d]pyrimidine-Based Probes for Biological Research
The development of chemical probes is essential for dissecting complex biological pathways. The pyrido[4,3-d]pyrimidine (B1258125) framework, with its ability to be selectively functionalized, presents a valuable starting point for creating such tools. While the direct application of 5,7-Dichloropyrido[4,3-d]pyrimidine as a biological probe is not yet extensively documented, the broader class of pyrimidine (B1678525) derivatives has shown significant promise. For instance, fluorescently labeled pyrimidine analogs have been successfully used to monitor cell viability and interact with DNA grooves. This suggests a clear path for the development of probes from the 5,7-dichloro scaffold.
Future research in this area could involve the strategic attachment of fluorophores or other reporter groups to the pyrido[4,3-d]pyrimidine core. The differential reactivity of the chlorine atoms at the 5 and 7 positions allows for regioselective introduction of these functionalities. Such probes could be designed to target specific enzymes, like kinases, for which pyrido[4,3-d]pyrimidines have shown inhibitory activity. These fluorescently tagged inhibitors would be invaluable for studying enzyme localization, activity, and dynamics within living cells.
Integration of Pyrido[4,3-d]pyrimidines into Complex Molecular Architectures
The this compound scaffold is an excellent building block for the synthesis of more complex molecular architectures. Its planar, aromatic nature and the presence of two reactive chlorine atoms facilitate its incorporation into larger, three-dimensional structures. The synthesis of 5,7-diarylpyrido[4,3-d]pyrimidines demonstrates the feasibility of introducing significant molecular complexity at these positions. researchgate.net
Further exploration in this domain could involve the use of the dichloro scaffold as a central core from which to build dendritic structures or macrocycles. The sequential and regioselective displacement of the chlorine atoms allows for a controlled, stepwise assembly of these complex molecules. For example, one chlorine could be displaced with a linker that is then used to attach the scaffold to a polymer or a solid support, while the other chlorine is further functionalized to create a library of compounds for high-throughput screening.
Exploration of Novel Synthetic Methodologies
The synthesis of the pyrido[4,3-d]pyrimidine core and its derivatives has been an active area of research. nih.gov Multi-component reactions have emerged as a powerful tool for the efficient construction of this heterocyclic system. nih.gov For the specific case of this compound, regioselective cross-coupling reactions and nucleophilic aromatic substitutions have been described, allowing for the differential functionalization of the 5 and 7 positions.
Future efforts in this area should focus on developing even more efficient and versatile synthetic routes. This could include the exploration of C-H activation strategies to directly functionalize the pyridine (B92270) and pyrimidine rings, bypassing the need for pre-installed leaving groups. Furthermore, the development of novel catalytic systems for the cross-coupling reactions could lead to milder reaction conditions, broader substrate scope, and improved yields. The synthesis of 5,7-disubstituted pyrido[2,3-d]pyrimidine (B1209978) nucleosides highlights the potential for creating complex and biologically relevant molecules from related scaffolds. nih.gov
Expanding the Scope of Biological Targets for Pyrido[4,3-d]pyrimidine Derivatives
Derivatives of the pyrido[4,3-d]pyrimidine scaffold have shown activity against a range of biological targets, with a particular emphasis on protein kinases. Trametinib, a potent and selective inhibitor of MEK1 and MEK2, is a notable example of a clinically approved drug featuring this core structure. nih.gov Beyond kinases, derivatives have been investigated as inhibitors of dihydrofolate reductase and have shown potential anti-diabetic and anti-inflammatory properties. The tetrahydropyrido[4,3-d]pyrimidine scaffold has been identified as a versatile starting point for developing inhibitors of various enzymes.
The future of drug discovery with this scaffold lies in expanding the range of biological targets. The diverse substitution patterns achievable with this compound allow for the creation of large and structurally diverse compound libraries. These libraries can then be screened against a wide array of targets, including other enzyme families, G-protein coupled receptors, and ion channels. The antibacterial activity of some pyrido[2,3-d]pyrimidine nucleosides suggests that this scaffold may also be a promising starting point for the development of new antibiotics. nih.gov
Unexplored Reactivity and Functionalization Pathways of the Dichloro Scaffold
The known reactivity of this compound is largely centered on the nucleophilic substitution and cross-coupling of the two chlorine atoms. However, there are likely many unexplored avenues for the functionalization of this versatile scaffold. For instance, the nitrogen atoms within the ring system could potentially be alkylated or oxidized to introduce new functional groups and modulate the electronic properties of the molecule.
Future research should aim to systematically investigate the reactivity of the pyridine and pyrimidine rings towards a variety of reagents. This could include electrophilic aromatic substitution reactions, although the electron-deficient nature of the rings may make these challenging. Metal-catalyzed C-H functionalization reactions, as mentioned earlier, represent a particularly promising area for future exploration. A deeper understanding of the fundamental reactivity of the this compound scaffold will undoubtedly open up new possibilities for the synthesis of novel and biologically active molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,7-Dichloropyrido[4,3-d]pyrimidine, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via chlorination of precursor pyridopyrimidines using POCl₃ under reflux with N,N-diethylaniline as a catalyst. For example, 2,4-dichloropyrido[2,3-d]pyrimidine derivatives are prepared by reacting substituted pyrimidines with POCl₃ at 105°C for 14–16 hours, yielding 65–80% . Microwave-assisted synthesis or flow reactors may enhance efficiency .
- Key Parameters : Temperature control, solvent selection (e.g., toluene or acetonitrile), and stoichiometric ratios of POCl₃ are critical for minimizing side reactions .
Q. How is the structural integrity of this compound confirmed?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine positions) and ring fusion .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 216.02 g/mol for C₇H₃Cl₂N₃O) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretches in derivatives) .
Q. What purification methods ensure ≥98% purity for this compound?
- Methods : Recrystallization (using acetic acid or DMF/ethanol mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) monitor intermediates .
Q. What storage conditions preserve stability?
- Guidelines : Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation . Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrido[4,3-d]pyrimidine scaffold be achieved?
- Strategies :
- Nucleophilic Aromatic Substitution : Chlorine at position 4 is preferentially replaced by amines or alkoxides due to higher electrophilicity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling modifies position 7 using arylboronic acids under Pd catalysis .
Q. How do structural modifications influence biological activity in anticancer studies?
- SAR Insights :
- Chlorine Substituents : 5,7-Dichloro groups enhance DNA intercalation and topoisomerase inhibition .
- Ring Fusion : Pyrido[4,3-d]pyrimidine derivatives show higher cytotoxicity against MCF-7 cells (IC₅₀ = 12 µM) compared to quinazoline analogs .
Q. How are contradictory data on reaction yields resolved?
- Case Study : Yields for Staudinger/aza-Wittig cyclization vary (54–91%) due to solvent polarity. Ethanol reflux improves dehydration efficiency (77% yield) vs. methanol (63%) .
- Mitigation : Standardize solvent systems (e.g., THF for moisture-sensitive steps) and employ real-time TLC monitoring .
Q. What methodologies assess thermal and chemical stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
